2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular structure that includes a thieno[3,2-d]pyrimidin core, phenethyl group, and phenylacetamide moiety[_{{{CITATION{{{_1{N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno3,2-d ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as phenethylamine and a suitable diketone[_{{{CITATION{{{2{2- [ (3-ALLYL-4-OXO-5-PHENYL-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDIN-2-YL ...](https://www.sigmaaldrich.com/US/en/product/aldrich/r857408)[{{{CITATION{{{_3{2-({(4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL .... The reaction conditions often require the use of strong bases or acids, and the reaction may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The thieno[3,2-d]pyrimidin core can be reduced to form corresponding amines.
Substitution: : The phenylacetamide moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Corresponding amines of the thieno[3,2-d]pyrimidin core.
Substitution: : Various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It could be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound can be compared to other thieno[3,2-d]pyrimidin derivatives, such as 2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide[_{{{CITATION{{{_3{2-({(4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL .... While both compounds share a similar core structure, the presence of different substituents (e.g., phenethyl vs. diphenyl) can lead to variations in their chemical properties and biological activities. The uniqueness of 2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-19(23-17-9-5-2-6-10-17)15-29-22-24-18-12-14-28-20(18)21(27)25(22)13-11-16-7-3-1-4-8-16/h1-10,12,14H,11,13,15H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEOZRYWVHULPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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